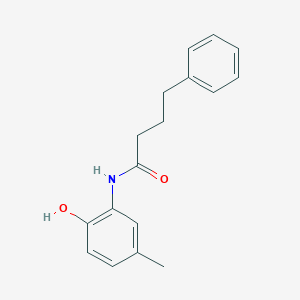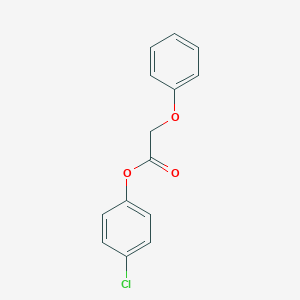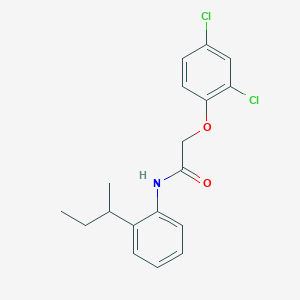![molecular formula C18H20ClNO B291011 N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B291011.png)
N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide, also known as BCPA, is a chemical compound that has been widely studied for its potential applications in scientific research. BCPA is a member of the phenylacetamide family of compounds, which have been shown to have a variety of biological activities. In
科学研究应用
N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide has been shown to have a variety of scientific research applications. One of the most well-known applications is its use as a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are natural compounds in the body that have been shown to have a variety of physiological effects. By inhibiting FAAH, N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide can increase the levels of endocannabinoids in the body, which can have a variety of potential therapeutic effects.
N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide has also been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases such as arthritis. Additionally, N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide has been shown to have potential as a treatment for anxiety and depression, as well as for the management of pain.
作用机制
The mechanism of action of N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide is primarily through its inhibition of FAAH. By inhibiting FAAH, N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide increases the levels of endocannabinoids in the body, which can activate the cannabinoid receptors CB1 and CB2. Activation of these receptors can lead to a variety of physiological effects, including analgesia, anti-inflammatory effects, and anxiolytic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide are primarily related to its inhibition of FAAH and subsequent increase in endocannabinoid levels. These effects can include analgesia, anti-inflammatory effects, and anxiolytic effects. N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide has also been shown to have potential as a treatment for depression and anxiety, as well as for the management of pain.
实验室实验的优点和局限性
One of the advantages of using N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide in lab experiments is its well-established synthesis method, which allows for the production of pure N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide in large quantities. Additionally, N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide has been shown to have a variety of potential therapeutic applications, which makes it a promising compound for further research.
One limitation of using N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide in lab experiments is its selectivity for FAAH. While this selectivity can be an advantage in some experiments, it can also limit the potential applications of N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide. Additionally, the effects of N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide on endocannabinoid levels can vary depending on the context, which can make it difficult to interpret experimental results.
未来方向
There are many potential future directions for research on N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide. One area of interest is the development of more selective inhibitors of FAAH, which could allow for more precise modulation of endocannabinoid levels. Additionally, further research is needed to fully understand the physiological effects of N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide and its potential applications in the treatment of various diseases. Finally, the development of new synthetic methods for N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide could allow for the production of new analogs with potentially improved properties.
合成方法
The synthesis of N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide involves the reaction between 4-chlorobenzoyl chloride and 2-sec-butylphenylamine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide. This synthesis method has been well established and has been used by many researchers to produce N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide for their experiments.
属性
分子式 |
C18H20ClNO |
|---|---|
分子量 |
301.8 g/mol |
IUPAC 名称 |
N-(2-butan-2-ylphenyl)-2-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C18H20ClNO/c1-3-13(2)16-6-4-5-7-17(16)20-18(21)12-14-8-10-15(19)11-9-14/h4-11,13H,3,12H2,1-2H3,(H,20,21) |
InChI 键 |
MOWOTHYQJOBOQL-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)Cl |
规范 SMILES |
CCC(C)C1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



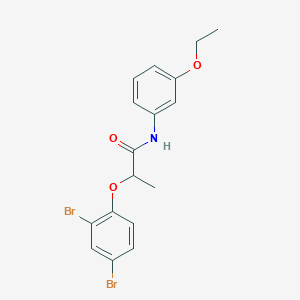
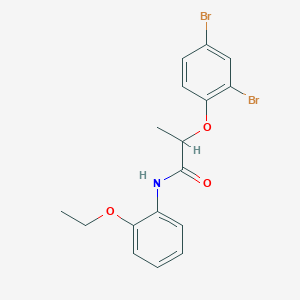

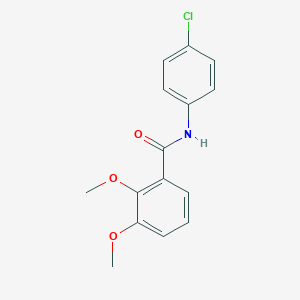
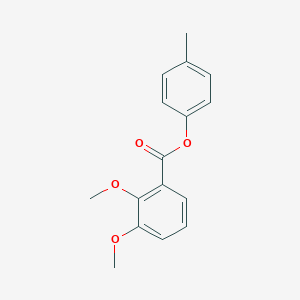
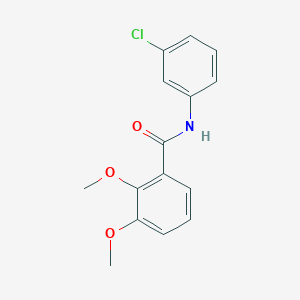
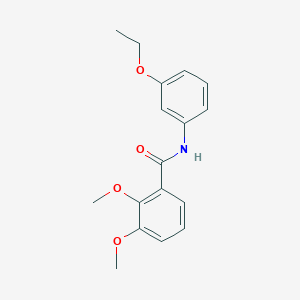
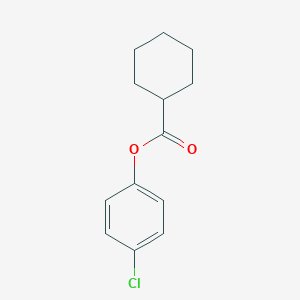
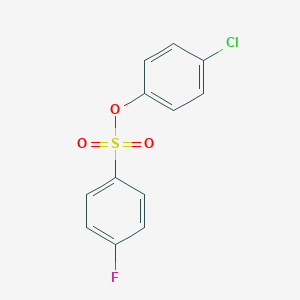
![Methyl 4-[(2-propylpentanoyl)amino]benzoate](/img/structure/B290944.png)
